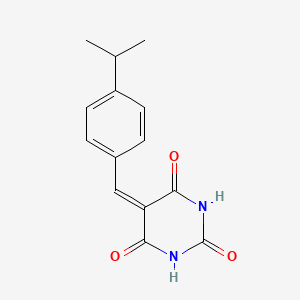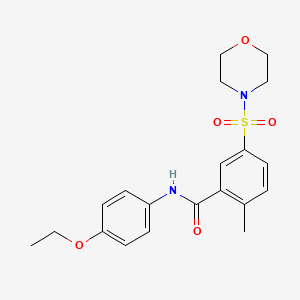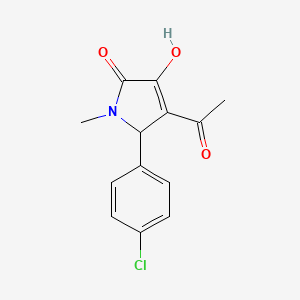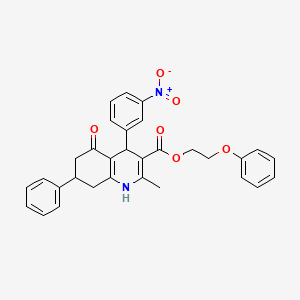![molecular formula C20H23N3O3S B5161519 1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonyl indoline derivatives involves multiple steps, including catalytic reactions and the formation of key bonds in aqueous mediums. For instance, the synthesis of polycyclic sulfonyl indolines has been achieved through FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions, indicating a complex synthesis pathway that involves the formation of C-C and C-S bonds in a single step (Lin Lu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to “1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline” has been elucidated through techniques like X-ray crystallography. These studies reveal detailed geometric arrangements, such as chair conformations of piperazine rings and distorted tetrahedral geometries around sulfur atoms, providing insights into the 3D structure and spatial arrangement of atoms within the molecule (S. Naveen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives may include interactions with various reagents, leading to the formation of new heterocyclic compounds. For example, reactions with N-sulfonyl-1,2,3-triazoles under Rh(II) catalysis have led to the synthesis of novel polycyclic and macrocyclic structures, demonstrating the compound's versatility in chemical transformations (Guarnieri Ibanez & A. José, 2019).
Physical Properties Analysis
The physical properties of “1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline” and similar compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on this compound is limited, the physical properties can be inferred from structural analogs and are crucial for their practical use in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for further functionalization, are critical for the application of “1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline” in synthesis and drug development. Studies on similar compounds highlight the importance of the sulfonyl group and piperazine moiety in contributing to the chemical versatility and potential biological activity of these molecules (R. Nirogi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-21-11-13-22(14-12-21)27(25,26)18-7-4-6-17(15-18)20(24)23-10-9-16-5-2-3-8-19(16)23/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHNNDCOGRZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)


![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)
